
4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide" is a structurally complex benzamide derivative. Benzamides are a class of compounds that have been extensively studied due to their diverse biological activities, including antiviral, neuroleptic, and antimicrobial properties. The presence of a fluorine atom and a piperazine ring in the structure suggests potential biological activity, possibly as a receptor agonist or antagonist.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of the amide bond between an amine and a carboxylic acid or its derivatives. For example, the synthesis of benzamide-based 5-aminopyrazoles was achieved through a reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine . Similarly, the continuous flow synthesis of a benzamide derivative as a (\delta)-opioid receptor agonist was optimized using flow-based microreactors . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray crystallography. For instance, a crystal of a related benzamide compound was characterized by these methods, providing detailed information about its molecular conformation and packing in the crystal lattice . These techniques would be essential for confirming the structure of "this compound."
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including nucleophilic substitution reactions, as seen in the synthesis of fluorinated benzamide neuroleptics . The presence of a fluorine atom in the benzamide ring can influence the reactivity and electronic properties of the molecule, potentially leading to selective reactions that can be exploited for further functionalization or for the introduction of radiolabels for imaging purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compound. Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the behavior of these molecules under different conditions . Additionally, the antimicrobial activity of some benzamide derivatives has been evaluated, indicating the potential for biological applications .
科学的研究の応用
Imaging Applications
One study highlights the development of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their potential as imaging agents for cancer diagnosis (Tu et al., 2007).
Synthetic Applications in Heterocycles
Research into the synthesis of fluorinated heterocycles has shown significant pharmaceutical and agrochemical applications. A study reports the rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated heterocycles, highlighting the synthetic versatility and potential of these compounds (Wu et al., 2017).
Antimicrobial and Antifungal Applications
Several studies explore the antimicrobial and antifungal activities of benzamide derivatives. For example, novel fluorine-containing benzamide derivatives have been synthesized, exhibiting promising in vitro antimicrobial potency against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2013).
Neurological Imaging
Another application involves the use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe for PET quantification of 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, demonstrating the role of such compounds in neurological imaging (Kepe et al., 2006).
特性
IUPAC Name |
4-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c1-26-11-13-28(14-12-26)22(16-25-23(29)17-3-6-20(24)7-4-17)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTCVJSFXZHJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)
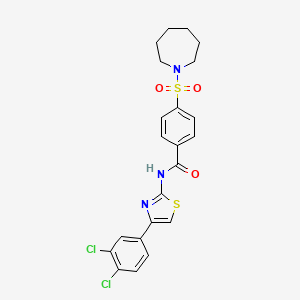
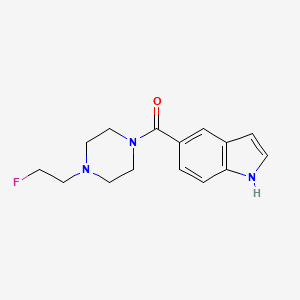
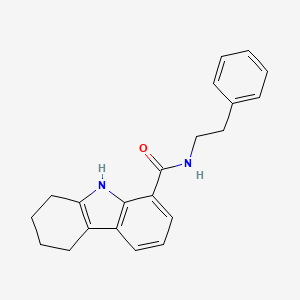
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)

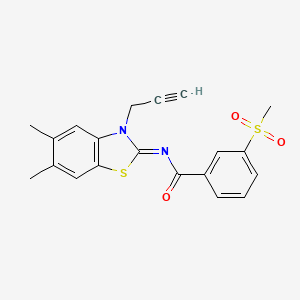

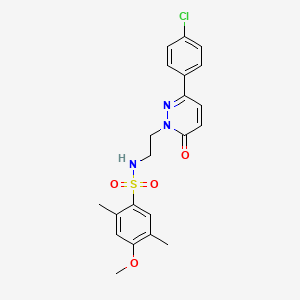
![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546415.png)